molecular formula C15H13N3O3S B2833640 N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide CAS No. 188561-41-3

N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide

Cat. No. B2833640
CAS RN: 188561-41-3
M. Wt: 315.35
InChI Key: PXERYLKVUDWTED-XFXZXTDPSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

Thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, thiazole derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells with significant apoptosis induction, albeit less than the standard cisplatin. The structural elucidation of these compounds involved advanced spectroscopic techniques such as 1H-NMR, 13C-NMR, and LC-MS/MS, highlighting the rigorous chemical characterization involved in these studies (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Antimicrobial Activity

Some thiazol-2-yl acetamide derivatives have been synthesized to investigate their antimicrobial activity, showing promise in inhibiting the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans. The synthesis of these compounds typically involves reactions with mercapto derivatives and is confirmed through IR, 1HNMR, and elemental analysis (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Anti-Inflammatory and Hypoglycemic Activities

Thiazolidinone derivatives have been explored for their anti-inflammatory and hypoglycemic activities. Novel thiazolidinedione ring-containing molecules have shown significant reduction in blood glucose levels as well as total cholesterol and triglyceride levels in animal models, indicating their potential in treating type-2 diabetes (Sonali Mehendale-Munj, R. Ghosh, C. Ramaa, 2011).

Dual Inhibition of HIV-1 Reverse Transcriptase

Isatin-thiazoline hybrids have been designed and synthesized to inhibit HIV-1 reverse transcriptase's associated functions. The introduction of specific groups into the thiazole ring and the isatin nucleus has been investigated to enhance biological activity, showing effectiveness in the micromolar range against both DNA polymerase and ribonuclease H associated with HIV-1 reverse transcriptase (R. Meleddu, S. Distinto, A. Corona, E. Tramontano, Giulia Bianco, C. Melis, F. Cottiglia, E. Maccioni, 2016).

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10(19)18(15-16-7-8-22-15)9-12-14(20)21-13(17-12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXERYLKVUDWTED-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2)C3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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